molecular formula C6H12ClNO B2982559 1-Methylpiperidin-4-one hydrochloride CAS No. 34737-83-2

1-Methylpiperidin-4-one hydrochloride

Cat. No.: B2982559
CAS No.: 34737-83-2
M. Wt: 149.62
InChI Key: SXUYRJBNPFPWTA-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds due to its versatile chemical properties.

Scientific Research Applications

1-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

1-Methylpiperidin-4-one hydrochloride is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest .

Future Directions

While the future directions for 1-Methylpiperidin-4-one hydrochloride are not explicitly mentioned in the retrieved papers, piperidine-containing compounds are known to play a significant role in drug construction and have been used in various therapeutic applications . Therefore, it is likely that future research will continue to explore the potential uses of this compound in various fields, including pharmaceuticals and materials science.

Preparation Methods

1-Methylpiperidin-4-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-methylpiperidin-4-one, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with various molecular targets. For example, it can be converted into compounds that inhibit specific enzymes or receptors, thereby modulating biological pathways involved in pain, anxiety, or muscle spasms .

Comparison with Similar Compounds

1-Methylpiperidin-4-one hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-methylpiperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUYRJBNPFPWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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